1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of nucleosides. It is a derivative of cytosine, a pyrimidine nucleobase, and is structurally related to deoxycytidine. This compound is significant in various biological processes and has applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of cytosine with a protected sugar derivative. This reaction is usually carried out in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protected sugar moiety is then deprotected using acidic or basic conditions to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation and deprotection reactions efficiently.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group on the cytosine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties. It is a key component in the development of drugs for treating viral infections and certain types of cancer.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves:
Incorporation into DNA/RNA: The compound is incorporated into DNA or RNA during replication or transcription, leading to chain termination or mutations.
Inhibition of Enzymes: It inhibits enzymes such as DNA polymerase or reverse transcriptase, which are essential for viral replication.
Induction of Apoptosis: In cancer cells, it induces apoptosis by interfering with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine: A naturally occurring nucleoside with a similar structure but lacks the hydroxyl group at the 2’ position.
Cytarabine: An analog used in chemotherapy, differing by the presence of an arabinose sugar instead of ribose.
Gemcitabine: Another chemotherapeutic agent with two fluorine atoms replacing the hydrogen atoms at the 2’ position of the sugar moiety.
Uniqueness
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific stereochemistry and hydroxyl group configuration, which contribute to its distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C9H14N2O5 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6-,8-/m1/s1 |
InChI Key |
XMJRLEURHMTTRX-ATRFCDNQSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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